N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(3-Methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-methoxyphenyl group at the N1-position and a (1-(phenylsulfonyl)pyrrolidin-2-yl)methyl moiety at the N2-position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is a versatile pharmacophore known for diverse biological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-9-5-7-15(13-17)22-20(25)19(24)21-14-16-8-6-12-23(16)29(26,27)18-10-3-2-4-11-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNVBCYJZHQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a reaction between a suitable amine and a ketone or aldehyde, followed by cyclization.
Introduction of the Phenylsulfonyl Group: The pyrrolidine intermediate is then reacted with a phenylsulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.
Coupling with Methoxyphenyl Oxalamide: The final step involves coupling the phenylsulfonyl-substituted pyrrolidine with 3-methoxyphenyl oxalamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Structural Comparison Table
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Contains a 3-methoxy group | Potentially distinct pharmacological effects due to the specific substitution pattern |
| N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Incorporates a thiophene group | Different pharmacological effects due to thiophene presence |
| N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide | Features a benzenesulfonyl group | Variability in functional groups impacting reactivity and activity |
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease mechanisms.
Case Studies
- Inhibition of Phosphodiesterase Enzymes : Research indicates that derivatives of oxalamides can act as inhibitors of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. The specific interactions of this compound with these enzymes warrant further exploration to assess its therapeutic potential .
The unique structural features of this compound may confer distinct biological activities, making it a candidate for various pharmacological applications.
Pharmacological Insights
- Antitumor Activity : Preliminary studies suggest that compounds with similar oxalamide structures exhibit cytotoxic effects against cancer cell lines. Investigating the specific mechanisms by which this compound exerts such effects could provide insights into novel cancer therapies .
Drug Development
The compound's ability to modulate biological pathways positions it as a promising candidate in drug development pipelines. Its synthesis and optimization may lead to the discovery of new therapeutic agents.
Developmental Challenges
While the potential applications are significant, challenges such as synthesis scalability, stability, and bioavailability must be addressed to facilitate its transition from laboratory research to clinical use.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related oxalamides and their key properties:
Key Structural and Pharmacokinetic Comparisons
- Antiviral Activity : Compounds like 14 and BNM-III-170 demonstrate that halogenated aryl groups (e.g., 4-chlorophenyl) and rigid heterocycles (e.g., indenyl) improve antiviral potency. The target compound’s 3-methoxyphenyl group may offer similar lipophilicity but with reduced metabolic liability compared to chlorinated analogs.
- Enzyme Inhibition : Adamantyl-substituted oxalamides (e.g., 6 ) highlight the role of bulky groups in enhancing binding to enzymes like sEH. The phenylsulfonyl-pyrrolidine group in the target compound may similarly stabilize enzyme interactions while resisting hydrolysis.
- Metabolic Stability : Flavoring agents (e.g., S336) show oxalamides are resistant to amide hydrolysis in hepatocytes, a property likely shared by the target compound due to its sulfonyl group, which may further impede esterase activity.
- Toxicity: For flavoring oxalamides, a NOEL of 100 mg/kg/day provides safety margins >500 million . The target compound’s safety profile would depend on its application (therapeutic vs. food additive) and substituent-specific toxicity.
Pharmacodynamic Advantages and Limitations
- Advantages: The phenylsulfonyl group may enhance solubility and metabolic stability compared to non-sulfonylated pyrrolidine analogs (e.g., 14) .
- Limitations: Stereoisomerism in pyrrolidine-containing compounds (e.g., 14, 15) could complicate synthesis and purification.
Biological Activity
N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative data.
Chemical Structure and Properties
Molecular Formula: C21H25N3O5S
Molecular Weight: 431.5 g/mol
IUPAC Name: N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
InChI: InChI=1S/C21H25N3O5S/c1-29-18-9-5-7-16(13-18)14-22-20(25)21(26)23-15-17-8-6-12-24(17)30(27,28)19
The compound features a 3-methoxyphenyl group, a phenylsulfonyl pyrrolidine moiety, and an oxalamide linkage , which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzenesulfonyl group may inhibit enzyme activity or alter receptor functions, while the pyrrolidine ring enhances binding affinity and selectivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1: A derivative of this compound demonstrated an EC50 value of 0.24 µM in human colorectal carcinoma HCT116 cells, indicating potent apoptosis-inducing capabilities .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. The presence of the phenylsulfonyl group is hypothesized to play a role in modulating inflammatory pathways, although specific data on this compound's efficacy in inflammation models remains limited.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Contains a 2-methoxy group | Different substitution pattern may influence biological activity |
| N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide | Features a benzenesulfonyl group | Varies in functional groups impacting reactivity and activity |
Research Findings and Future Directions
The exploration of this compound's biological activities is still in its early stages. Future research should focus on:
- In Vivo Studies: To validate the anticancer and anti-inflammatory effects observed in vitro.
- Mechanistic Studies: To elucidate the specific pathways affected by this compound.
- Structure–Activity Relationship (SAR): To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how is its purity and structure confirmed?
- Methodology :
- Synthesis : The compound is synthesized via a multi-step route involving coupling of substituted amines with oxalyl chloride derivatives. For example, pyrrolidine derivatives are functionalized with phenylsulfonyl groups (e.g., via sulfonylation) before coupling with oxalamide intermediates .
- Characterization :
- LC-MS/APCI+ : Used to confirm molecular weight (e.g., observed [M+H+] peaks) and assess intermediate purity .
- HPLC : Purity is validated (>90%) using reverse-phase chromatography with UV detection .
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural integrity, including methoxy (–OCH₃), sulfonyl (–SO₂–), and pyrrolidine ring protons .
Q. How is stereochemical control achieved during the synthesis of the pyrrolidine-containing moiety?
- Methodology :
- Chiral Resolutions : Racemic mixtures (e.g., pyrrolidin-2-ylmethyl intermediates) are separated using chiral stationary-phase chromatography .
- Stereochemical Analysis : ¹H NMR coupling constants and NOE experiments differentiate axial/equatorial protons in the pyrrolidine ring .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for biological activity?
- Methodology :
- Substituent Variation : Modifications to the 3-methoxyphenyl group (e.g., halogenation) or pyrrolidine sulfonamide are tested for effects on target binding. For example, replacing methoxy with chloro (as in , compound 13) alters hydrophobic interactions .
- Biological Assays : IC₅₀ values from enzymatic inhibition assays (e.g., HIV entry inhibition) are correlated with structural changes to identify critical pharmacophores .
Q. What in vitro assays are used to evaluate the compound’s mechanism of action, and how are contradictory data resolved?
- Methodology :
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization measures affinity for targets like CD4 or viral envelope proteins .
- Cell-Based Assays : Antiviral activity in TZM-bl cells (e.g., HIV pseudovirus neutralization) quantifies efficacy .
- Data Reconciliation : Discrepancies between biochemical and cellular activity are addressed by evaluating membrane permeability (e.g., PAMPA assays) or metabolic stability .
Q. How do physicochemical properties (e.g., solubility, logP) influence preclinical development, and how are they modulated?
- Methodology :
- LogP Measurement : Reverse-phase HPLC or shake-flask methods determine partition coefficients. The phenylsulfonyl group increases hydrophobicity, which may reduce aqueous solubility .
- Salt Formation : Trifluoroacetate salts (as in ) improve solubility for in vivo studies .
Q. What strategies are employed to assess metabolic stability and identify major degradation pathways?
- Methodology :
- Liver Microsome Assays : Incubation with rat/human microsomes identifies metabolites via LC-MS/MS. Oxidative dealkylation of the methoxyphenyl group is a common pathway .
- CYP450 Inhibition : Fluorescent probes test for interactions with cytochrome P450 enzymes, critical for predicting drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
